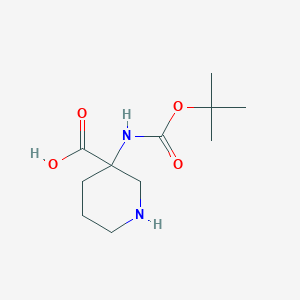

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-6-12-7-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUAYUYDQUTSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660827 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436867-71-9 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(Tert-butoxycarbonylamino)piperidine Scaffolds from Glutamic Acid

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for constructing chiral 3-aminopiperidine derivatives, leveraging the readily available chiral pool starting material, glutamic acid. The piperidine ring is a privileged scaffold in medicinal chemistry, and methods for its enantioselective synthesis are of high value to drug development professionals.[1] This document details a field-proven, multi-step route to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid. Furthermore, it explores conceptual strategies for the synthesis of the more complex quaternary α-amino acid, 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid, a valuable building block for peptidomimetics and constrained pharmacophores.

Strategic Overview: From Chiral Pool to Privileged Scaffold

The synthesis of complex, enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. Glutamic acid, a naturally occurring amino acid, represents an ideal starting material in the chiral pool. Its defined stereocenter and dicarboxylic acid functionality provide a versatile platform for elaboration into more complex heterocyclic structures, such as the 3-aminopiperidine core.

The primary synthetic challenge lies in transforming the five-carbon backbone of glutamic acid into a six-membered piperidine ring while retaining stereochemical integrity. The most direct and validated approach involves a five-step linear sequence, as documented by Khom et al.[2], which transforms L-glutamic acid into a variety of N-substituted 3-(Boc-amino)piperidines.

The core logic of this transformation is as follows:

-

Functional Group Protection: Both carboxylic acid groups are esterified, and the α-amino group is protected with a tert-butoxycarbonyl (Boc) group. This prevents unwanted side reactions in subsequent steps.

-

Reduction: The ester groups are reduced to primary alcohols, yielding a key diol intermediate.

-

Activation: The terminal hydroxyl groups are converted into good leaving groups, typically tosylates, to facilitate cyclization.

-

Intramolecular Cyclization: The piperidine ring is formed via a double nucleophilic substitution reaction between an external primary amine and the activated diol derivative.

This overall workflow is depicted below.

Sources

physicochemical properties of 3-(Boc-amino)piperidine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Boc-amino)piperidine-3-carboxylic Acid

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, constrained amino acids and piperidine-containing scaffolds are of paramount importance for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. 3-(Boc-amino)piperidine-3-carboxylic acid is a unique chiral building block that merges these two valuable motifs. As a non-proteinogenic, cyclic α,α-disubstituted amino acid, its rigid piperidine backbone offers a defined conformational constraint, while the Boc-protected amine and the carboxylic acid provide orthogonal handles for synthetic elaboration.

This guide provides a comprehensive analysis of the core . As this is a specialized synthetic building block, publicly available experimental data is limited. Therefore, this document synthesizes information from structurally similar analogs, applies fundamental principles of physical organic chemistry, and outlines robust experimental protocols for property determination, offering researchers and drug development professionals a practical framework for its application.

Molecular Structure and Core Attributes

The foundational step in understanding a molecule's behavior is a thorough analysis of its structure. The key functional groups—a carboxylic acid, a Boc-protected primary amine, and a secondary amine within the piperidine ring—govern its properties.

dot graph Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.75!"]; C2 [label="C", pos="-1.2,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.2,-0.75!"]; C5 [label="C", pos="1.2,0.75!"];

C_COOH [label="C", pos="0,-2.75!"]; O1_COOH [label="O", pos="-0.75,-3.5!"]; O2_COOH [label="OH", pos="0.75,-3.5!"];

N_Boc [label="N", pos="2.4,1.5!"]; H_N_Boc [label="H", pos="2.4,2.2!"]; C_Boc_CO [label="C", pos="3.6,1.5!"]; O_Boc_CO [label="O", pos="4.3,2.2!"]; O_Boc_O [label="O", pos="4.3,0.75!"]; C_tert [label="C", pos="5.5,0.75!"]; CH3_1 [label="CH₃", pos="6.2,1.5!"]; CH3_2 [label="CH₃", pos="6.2,0!"]; CH3_3 [label="CH₃", pos="5.5,-0.25!"];

H_N1 [label="H", pos="-0.75,2.0!"];

// Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

C3 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH;

C5 -- N_Boc; N_Boc -- H_N_Boc; N_Boc -- C_Boc_CO; C_Boc_CO -- O_Boc_CO [style=double]; C_Boc_CO -- O_Boc_O; O_Boc_O -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

N1 -- H_N1; }

Caption: Chemical structure of 3-(Boc-amino)piperidine-3-carboxylic acid.

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, enhancing stability during synthetic manipulations and increasing solubility in organic solvents.[1] Its removal under acidic conditions regenerates the free amine, allowing for subsequent reactions like peptide coupling.[1]

Table 1: Core Molecular Attributes

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₂₀N₂O₄ | Calculated |

| Molecular Weight | 244.29 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to[2] |

| Chirality | Chiral at C3 | Structural Analysis |

Solubility Profile

The solubility of a synthetic building block is critical for reaction setup, purification, and formulation. 3-(Boc-amino)piperidine-3-carboxylic acid possesses both hydrophilic (carboxylic acid, ring amine) and lipophilic (Boc group, piperidine ring) features, giving it a complex solubility profile.

-

In Organic Solvents: The presence of the large, nonpolar Boc group suggests good solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Analogs such as (R)-3-(Boc-amino)piperidine are reported to be soluble in methanol and ethanol.[3][4]

-

In Aqueous Solutions: Solubility in water is expected to be pH-dependent. At neutral pH, the molecule likely exists as a zwitterion, which may limit water solubility. However, at acidic pH (<2), both the carboxylic acid and the ring amine will be protonated, forming a cation, which should enhance solubility. At alkaline pH (>11), the carboxylic acid will be deprotonated to a carboxylate, which should also increase solubility. A related analog is described as "slightly soluble in water".[5]

Experimental Protocol: Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent system.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity, Basicity, and Zwitterionic Nature (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, profoundly influencing its solubility, lipophilicity, and interaction with biological targets.[6] This molecule is amphoteric, containing both an acidic group (carboxylic acid) and a basic group (piperidine nitrogen).

-

pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group is estimated to be in the range of 2.0 - 3.0 . This is typical for α-amino acids.[7]

-

pKa₂ (Piperidine Amine): The secondary amine within the piperidine ring is expected to be the most basic site, with an estimated pKa in the range of 10.0 - 11.0 .

-

Boc-protected Amine: The nitrogen of the Boc-carbamate is non-basic due to the electron-withdrawing effect of the adjacent carbonyl group.

At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO⁻) and the piperidine amine will be protonated (NH₂⁺), leading to a zwitterionic state.[6][8]

Caption: Predominant ionic forms of the molecule at different pH ranges.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid and base to determine the pH at which the ionizable groups are 50% titrated.[6]

-

Preparation: Accurately weigh the compound and dissolve it in a known volume of degassed, deionized water, often with a co-solvent like methanol if solubility is low.

-

Acid Titration: While monitoring the pH with a calibrated electrode, add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition. This will protonate the carboxylate and determine pKa₂.

-

Base Titration: From the acidic endpoint, titrate with a standardized strong base (e.g., 0.1 M NaOH), again recording pH after each addition. This will deprotonate the carboxylic acid (pKa₁) and then the piperidine amine (pKa₂).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). The isoelectric point (pI) can be calculated as (pKa₁ + pKa₂)/2.

Lipophilicity (LogP)

The partition coefficient (LogP) measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase, serving as a key indicator of its lipophilicity. This property is critical for predicting membrane permeability and oral absorption.

A calculated XLogP3 value for the related analog 3-(Boc-amino)piperidine is 1.1.[3][9] The addition of a polar carboxylic acid group to this structure will significantly decrease the LogP value, making the target molecule more hydrophilic. The LogP will also be highly pH-dependent. The lowest lipophilicity will be observed at the pI, where the zwitterionic form dominates. The measured value is likely to be LogD₇.₄ < 1.0 .

Table 2: Summary of Estimated Physicochemical Properties

| Parameter | Estimated Value | Rationale & Implications |

| Melting Point (°C) | 160 - 180 | Higher than non-acid analogs (e.g., 121-125°C[3]) due to zwitterionic crystal lattice energy.[10] High MP suggests strong intermolecular forces. |

| pKa₁ (Acid) | 2.0 - 3.0 | Typical for a carboxylic acid adjacent to an ammonium group.[7] |

| pKa₂ (Base) | 10.0 - 11.0 | Typical for a secondary amine in a piperidine ring. |

| Isoelectric Point (pI) | 6.0 - 7.0 | Calculated as (pKa₁ + pKa₂)/2. Represents the pH of minimum aqueous solubility. |

| LogD at pH 7.4 | < 1.0 | The presence of two ionized groups (COO⁻, NH₂⁺) at this pH greatly increases hydrophilicity compared to the neutral analog (XLogP3=1.1[9]). |

Chemical Stability

Understanding a compound's stability is vital for storage, handling, and reaction compatibility.

-

Storage: The compound should be stable under normal laboratory conditions when stored in a cool, dry, well-ventilated place. Supplier data for related compounds recommend storage at 2-8°C.[11][12]

-

Acid Lability: The Boc protecting group is the most sensitive functionality. It is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).[1] This is a designed feature for its use in synthesis.

-

Incompatibility: Avoid contact with strong acids (which will cleave the Boc group), strong bases, and strong oxidizing agents.[13]

Conclusion

3-(Boc-amino)piperidine-3-carboxylic acid is a valuable synthetic intermediate whose utility is defined by its distinct physicochemical properties. It possesses a pH-dependent solubility profile, amphoteric character with two key pKa values, and moderate lipophilicity. Its most significant chemical feature is the acid-labile Boc group, which provides an essential tool for controlled, sequential chemical synthesis. The data, estimations, and protocols outlined in this guide provide a robust framework for scientists to effectively store, handle, and strategically employ this versatile building block in their research and drug development endeavors.

References

-

PubChem. 3-(Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

-

Vedantu. Physicochemical Properties of Amino Acids Explained Simply. [Link]

-

Martins, A., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4625. [Link]

-

Srinivasan, N., et al. (2015). APDbase: Amino acid Physicochemical properties Database. BMC Genomics, 16(Suppl 7), S4. [Link]

-

Chemdad. 3-Boc-Amino-1-Cbz-piperidine-3-carboxylic acid. [Link]

-

Kumar, A., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(11), 1291-1296. [Link]

-

Britannica. Protein - Amino Acids, Physicochemical Properties. [Link]

-

Medicoverse. (2020). Physico-Chemical Properties of Amino acids. YouTube. [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 2. Piperidine-3-carboxylic acid, N-BOC protected | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 5. 184637-48-7 CAS MSDS (N-BOC-3-Aminopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Physicochemical Properties of Amino Acids Explained Simply [vedantu.com]

- 7. Amino Acid Physical Properties | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Protein - Amino Acids, Physicochem. | Britannica [britannica.com]

- 9. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-1-Boc-ピペリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3-Boc-Amino-1-Cbz-piperidine-3-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Solubility of N-Boc-3-aminopiperidine-3-carboxylic Acid in Organic Solvents: A Predictive and Methodological Approach

Abstract: N-Boc-3-aminopiperidine-3-carboxylic acid is a bifunctional synthetic building block of increasing importance in medicinal chemistry and drug development. Its unique structure, featuring a zwitterionic core masked by a lipophilic N-Boc protecting group, presents a significant challenge for predicting its solubility in organic media. This technical guide provides an in-depth analysis of the physicochemical factors governing the solubility of this compound. In the absence of extensive published quantitative data, this document offers a predictive framework based on first principles of physical organic chemistry. Furthermore, it provides a rigorous, step-by-step experimental protocol for determining equilibrium solubility, enabling researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's behavior in solution.

Core Molecular Structure and Its Implications for Solubility

N-Boc-3-aminopiperidine-3-carboxylic acid (MW: 244.29 g/mol ) is a non-canonical amino acid derivative built on a piperidine scaffold.[1] A nuanced understanding of its solubility begins with a deconstruction of its key structural features:

-

The Geminal Amino Acid Core: The presence of both a primary amine (-NH₂) and a carboxylic acid (-COOH) on the same carbon atom (C3) allows for the formation of a zwitterion. This intramolecular salt bridge creates a highly polar, charge-separated center with a strong propensity for hydrogen bonding. This feature dominates the compound's interaction with polar, protic solvents.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen is large, non-polar, and lipophilic.[2] This group sterically hinders the piperidine nitrogen and significantly increases the molecule's affinity for non-polar and moderately polar aprotic organic solvents.[3]

-

The Piperidine Ring: The saturated heterocyclic ring itself contributes to the overall non-polar surface area of the molecule.

The solubility of this compound is therefore a direct result of the interplay between the hydrophilic, zwitterionic "head" and the lipophilic "tail" provided by the Boc group and the ring structure. This duality makes it poorly described by simple "like dissolves like" rules and necessitates a more detailed analysis.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data is not widely available, a qualitative solubility profile can be predicted by considering the ability of different solvent classes to interact with the molecule's distinct functional domains. The following table summarizes these predictions, which should be confirmed experimentally for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents are excellent hydrogen bond donors and acceptors, capable of effectively solvating both the ammonium and carboxylate moieties of the zwitterionic core. The alkyl chains can also interact favorably with the Boc group. |

| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents possess high dielectric constants, which are effective at disrupting the crystal lattice energy of the solid. They are strong hydrogen bond acceptors and can solvate the ammonium group, leading to good solubility.[3] |

| Ethereal | THF, 1,4-Dioxane | Low to Moderate | These solvents can act as hydrogen bond acceptors for the ammonium group and have some affinity for the Boc group. However, their lower polarity makes them less effective at solvating the highly polar zwitterionic core, limiting overall solubility. |

| Chlorinated | Dichloromethane (DCM) | Low | DCM primarily interacts with the non-polar Boc group and the hydrocarbon backbone. It is a very poor solvent for zwitterionic and highly polar compounds, leading to an expectation of low solubility.[2] |

| Non-Polar Aromatic | Toluene, Benzene | Very Low/Insoluble | These solvents lack the polarity and hydrogen-bonding capability required to overcome the strong intermolecular forces (both ionic and hydrogen bonding) present in the solid-state crystal lattice of the zwitterion. |

| Non-Polar Aliphatic | Hexanes, Heptane | Very Low/Insoluble | These solvents offer only weak van der Waals interactions and are fundamentally incompatible with the polar, charge-separated nature of the geminal amino acid core. |

A Validated Experimental Protocol for Equilibrium Solubility Determination

For drug development and process chemistry, precise and reproducible solubility data is non-negotiable. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[4][5] The following protocol provides a self-validating system for generating this critical data.

Causality and Core Principles

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase.[6] This ensures the measurement reflects the true thermodynamic solubility, not a transient kinetic value.[7] Key factors influencing the measurement include the purity of the compound and solvent, precise temperature control, sufficient equilibration time, and a reliable analytical method for quantification.[8]

Step-by-Step Methodology

-

Preparation of Supersaturated Slurries:

-

1.1. To a series of appropriately sized, sealable glass vials (e.g., 4 mL screw-cap vials), add an excess amount of solid N-Boc-3-aminopiperidine-3-carboxylic acid.

-

Rationale: Adding an amount of solid known to be in excess of its expected solubility ensures that a solid phase remains at equilibrium, which is the definition of a saturated solution.[3]

-

-

1.2. Accurately dispense a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

1.3. Prepare at least three replicate vials for each solvent to assess variability.

-

-

Equilibration:

-

2.1. Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.

-

2.2. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C).

-

Rationale: Constant agitation ensures maximal contact between the solid and the solvent, facilitating the dissolution process. Temperature control is critical as solubility is a temperature-dependent property.[9]

-

-

2.3. Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is recommended.[5]

-

Rationale: Complex molecules, particularly those with strong crystal lattice forces like zwitterions, may dissolve slowly. A prolonged equilibration time ensures the system has reached a thermodynamic steady state.[4]

-

-

-

Sample Collection and Phase Separation:

-

3.1. After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

3.2. Carefully withdraw an aliquot of the supernatant using a pipette fitted with a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Rationale: This is the most critical step for accuracy. Filtration removes all undissolved microparticulates, ensuring that the analyzed solution contains only dissolved solute.[7] Alternatively, samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

4.1. Standard Curve Preparation: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, e.g., methanol) at known concentrations. Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.

-

4.2. Sample Analysis: Dilute the filtered sample from step 3.2 with the mobile phase or a suitable solvent to ensure the concentration falls within the linear range of the calibration curve.

-

4.3. Injection and Data Acquisition: Inject the diluted sample onto the HPLC system and record the peak area corresponding to the compound.

-

-

Calculation of Solubility:

-

5.1. Determine the concentration of the diluted sample by interpolating its peak area from the standard curve.

-

5.2. Calculate the original concentration in the saturated solution by multiplying the result from 5.1 by the dilution factor.

-

5.3. Express the final solubility in appropriate units, typically mg/mL or mol/L.

-

Visual Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described above.

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. who.int [who.int]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

The Strategic Sourcing and Application of 3-(Boc-amino)piperidine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Constrained Amino Acids in Modern Drug Design

In the landscape of contemporary drug discovery, the deliberate design of molecular frameworks that offer conformational rigidity has become a cornerstone of medicinal chemistry. Among these, constrained non-natural amino acids are of paramount importance, providing scaffolds that can enhance potency, selectivity, and pharmacokinetic properties. 3-(Boc-amino)piperidine-3-carboxylic acid, a unique α,α-disubstituted cyclic amino acid, represents a significant building block in this class. Its piperidine ring introduces a defined conformational bias, while the geminal amino and carboxyl groups at the 3-position offer versatile points for chemical elaboration. This guide provides an in-depth technical overview of the commercial availability, quality control, synthesis, and applications of 3-(Boc-amino)piperidine-3-carboxylic acid for researchers, scientists, and drug development professionals. The strategic incorporation of such constrained scaffolds can be a pivotal step in the evolution of a lead compound, and a thorough understanding of their sourcing and handling is crucial for project success.[1][2]

Commercial Availability and Supplier Landscape

The accessibility of key building blocks is a critical logistical parameter in any drug discovery program. 3-(Boc-amino)piperidine-3-carboxylic acid, identified by the CAS Number 368866-17-5 , is available from a range of specialized chemical suppliers. Procurement typically falls into two categories: catalogue offerings for research and development quantities, and bulk or custom synthesis for later-stage development.

| Supplier | Representative Product Name(s) | CAS Number | Noteworthy Information |

| Santa Cruz Biotechnology, Inc. | 1-N-Boc-3-Amino-piperidine-3-carboxylic acid | 368866-17-5 | Offers the compound for research use, with lot-specific data available upon request.[3] |

| Parchem | 3-AMINO-1-(TERT-BUTOXYCARBONYL)PIPERIDINE-3-CARBOXYLICACID | 368866-17-5 | A supplier of specialty chemicals, including this piperidine derivative, with global distribution. |

| Chemspace | 3-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | 368866-17-5 | A marketplace platform that aggregates listings from multiple suppliers, providing a broad view of availability. |

| Alfa Chemistry | 1-Boc-3-aminopiperidine-3-carboxylic acid | 368866-17-5 | Lists the compound as part of its product catalogue.[4] |

| ABI Chem | 1-N-BOC-3-AMINO-PIPERIDINE-3-CARBOXYLIC ACID | 368866-17-5 | Provides the compound with its molecular formula and weight. |

It is imperative for researchers to scrutinize the specifications provided by each supplier, as purity and analytical data can vary. For GMP (Good Manufacturing Practice) requirements, a direct engagement with the supplier to discuss custom synthesis and quality assurance protocols is essential.

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The quality of starting materials is a non-negotiable aspect of reproducible research and development. For 3-(Boc-amino)piperidine-3-carboxylic acid, a multi-faceted analytical approach is necessary to confirm its identity and purity. A representative Certificate of Analysis (CoA) should include the following tests:

| Analytical Technique | Purpose | Typical Specification |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of organic impurities. | Conforms to the expected chemical structure. |

| Mass Spectrometry (MS) | Verification of molecular weight. | Conforms to the expected molecular weight (C₁₁H₂₀N₂O₄, MW: 244.29).[3] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | ≥95% (typical for R&D grade), with higher purity available upon request. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and C-O bonds. |

| Elemental Analysis | Determination of the elemental composition (%C, %H, %N). | Within ±0.4% of the theoretical values. |

Expert Insights on Analytical Interpretation:

-

In the ¹H NMR spectrum, the presence of a singlet at approximately 1.4 ppm is a hallmark of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

HPLC is a powerful tool for not only determining the purity of the main component but also for profiling any related impurities, which could arise from the synthesis or degradation.

-

FTIR spectroscopy provides a quick and effective way to confirm the presence of the key functional groups. Look for characteristic stretches for the N-H of the amine, the C=O of the Boc-carbamate (typically around 1680-1700 cm⁻¹), and the broad O-H and C=O of the carboxylic acid.

The following diagram illustrates a typical workflow for the procurement and quality control of a critical building block like 3-(Boc-amino)piperidine-3-carboxylic acid.

Caption: Procurement and QC workflow for chemical building blocks.

Synthetic Approaches: A Field-Proven Perspective

While commercially available, an understanding of the synthetic routes to 3-(Boc-amino)piperidine-3-carboxylic acid is invaluable for troubleshooting, custom synthesis, and the development of novel analogues. A plausible and versatile approach for the synthesis of α,α-disubstituted amino acids is the Ugi four-component reaction (U-4CR) . This powerful multicomponent reaction allows for the rapid assembly of complex molecules from simple starting materials.

The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. For the synthesis of 3-(Boc-amino)piperidine-3-carboxylic acid, a modified strategy would be required, potentially involving a bifunctional starting material or a subsequent cyclization step.

A more direct, albeit potentially multi-step, approach could involve the construction of the piperidine ring with the desired functionalities already in place or introduced sequentially. For instance, a synthetic route could commence from a suitably protected piperidone derivative.

Illustrative Synthetic Protocol (Hypothetical, based on established methods):

The following protocol is a representative, hypothetical synthesis based on known chemical transformations for related structures. It is intended for illustrative purposes and would require optimization.

Step 1: Synthesis of a Protected Piperidone Precursor This would involve the synthesis of a piperidone ring with appropriate protecting groups at the nitrogen and a precursor to the carboxylic acid at the 3-position.

Step 2: Introduction of the Amino Group A Strecker-type reaction on the piperidone could be employed. This would involve reacting the ketone with an ammonia source and a cyanide source to form an α-aminonitrile.

Step 3: Hydrolysis and Deprotection Hydrolysis of the nitrile would yield the carboxylic acid, and selective deprotection would provide the desired 3-(Boc-amino)piperidine-3-carboxylic acid.

The following diagram illustrates the logical flow of a potential synthetic strategy.

Caption: A potential synthetic pathway to the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of 3-(Boc-amino)piperidine-3-carboxylic acid into a drug candidate can confer several advantageous properties:

-

Conformational Constraint: The piperidine ring restricts the rotational freedom of the molecule, which can lead to a more favorable entropy of binding to the target protein. This can translate to increased potency and selectivity.[1]

-

Introduction of a Chiral Center: The C3 position is a stereocenter, allowing for the exploration of stereoisomers with potentially different pharmacological profiles.

-

Vectorial Display of Functionality: The geminal amino and carboxyl groups provide well-defined vectors for further chemical modification, enabling the exploration of the surrounding chemical space of the binding pocket.

-

Improved Physicochemical Properties: The piperidine moiety can influence properties such as solubility, lipophilicity, and metabolic stability.

This building block is particularly well-suited for the synthesis of:

-

Peptidomimetics: As a constrained amino acid analogue, it can be incorporated into peptide sequences to stabilize secondary structures like β-turns or to replace a native amino acid to enhance proteolytic stability.

-

Novel Scaffolds for Small Molecule Inhibitors: The rigid framework can serve as a central scaffold from which to elaborate substituents that interact with specific residues in an enzyme's active site or a receptor's binding pocket. The application of constrained piperidine scaffolds has been successful in the design of potent enzyme inhibitors.

Conclusion

3-(Boc-amino)piperidine-3-carboxylic acid is a valuable and versatile building block for modern drug discovery. Its commercial availability, coupled with a deep understanding of its quality control, synthesis, and strategic application, empowers medicinal chemists to design and synthesize novel therapeutics with potentially enhanced pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the judicious use of such constrained scaffolds will undoubtedly play an increasingly important role in the future of pharmaceutical research and development.

References

-

A Versatile Synthesis of α-Amino Acid Derivatives via the Ugi Four-Component Condensation with a Novel Convertible Isonitrile. (n.d.). Retrieved from [Link]

-

1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. (n.d.). PubChem. Retrieved from [Link]

-

tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974. (n.d.). PubChem. Retrieved from [Link]

-

2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase. (1996). PubMed. Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

-

†Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). PMC. Retrieved from [Link]

-

Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (2025). ResearchGate. Retrieved from [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC. Retrieved from [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. Retrieved from [Link]

-

(R)-1-Boc-piperidine-3-carboxylic acid, 97% | 163438-09-3. (n.d.). J&K Scientific. Retrieved from [Link]

-

Rewiring amino acids to piperidines. (n.d.). Tohoku University. Retrieved from [Link]

-

The Role of Piperidine Derivatives in Modern Drug Discovery. (2025). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the Piperidine Scaffold and Boc Protection

An In-Depth Technical Guide to Boc-Protected Piperidine Carboxylic Acids for Drug Discovery Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for constructing complex molecular architectures. Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, targeting a wide range of conditions from neurological disorders to cancer.[1][3][4]

However, the reactivity of the secondary amine within the piperidine ring necessitates a strategic approach during multi-step syntheses. To prevent unwanted side reactions and direct chemical transformations to other parts of the molecule, the nitrogen atom is temporarily masked with a protecting group. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group stands out as the preeminent choice in non-peptide chemistry for its reliability, mild application, and, most critically, its selective removal under acidic conditions.[5][6]

This guide provides a comprehensive technical overview of Boc-protected piperidine carboxylic acids, focusing on the underlying chemical principles, field-proven synthetic protocols, and critical applications that make these reagents indispensable building blocks in modern drug development.

The Chemistry of the Boc Group: A Tale of Protection and Deprotection

The utility of the Boc group is rooted in its unique electronic structure. As a carbamate, it is resistant to a wide range of nucleophiles, bases, and reductive conditions (such as catalytic hydrogenation), providing a robust shield for the piperidine nitrogen.[5] Its true power, however, lies in its acid-lability, which allows for clean and selective removal without disturbing other sensitive functional groups.

Mechanism of N-Boc Protection

The standard method for introducing the Boc group onto the piperidine nitrogen involves a reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Step 1: Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride.[7]

-

Step 2: Intermediate Formation & Elimination: This attack forms a tetrahedral intermediate. The unstable tert-butyl carbonate anion is subsequently eliminated as a leaving group.[7]

-

Step 3: Proton Transfer & Decomposition: The resulting protonated N-Boc piperidine is deprotonated by the tert-butyl carbonate anion. This anion is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butoxide, which is then protonated to form tert-butanol.[7][8] The irreversible formation of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5]

While the reaction can proceed without a base, bases such as sodium hydroxide, sodium bicarbonate, or triethylamine (TEA) are often used to neutralize the protonated amine and accelerate the reaction.[5][9] For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed, which first reacts with Boc anhydride to form a more reactive N-Boc-pyridinium species.[8]

Caption: General workflow for N-Boc protection of a piperidine amine.

Mechanism of N-Boc Deprotection

The defining characteristic of the Boc group is its facile cleavage under acidic conditions.[5][10] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol or ethyl acetate are commonly used.[6][11]

The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen (or, less commonly, the nitrogen). This protonation weakens the C-O bond of the tert-butyl group, leading to its departure as a stable tert-butyl cation. The resulting carbamic acid is highly unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[6]

Caption: Stepwise mechanism for the acid-catalyzed deprotection of an N-Boc group.

A critical consideration during deprotection is the fate of the electrophilic tert-butyl cation. It can potentially alkylate nucleophilic sites on the substrate or product, leading to undesirable by-products.[12] This is particularly problematic for molecules containing electron-rich aromatic rings or other nucleophiles. To mitigate this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the cation.[11]

Orthogonality: The Strategic Advantage

In complex syntheses, particularly in peptide chemistry, multiple protecting groups are often used. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting others. The Boc group's acid-lability makes it orthogonal to several other key amine protecting groups:[5]

-

Fmoc (9-fluorenylmethoxycarbonyl): Removed with base (e.g., piperidine).

-

Cbz (Carboxybenzyl): Removed by catalytic hydrogenation.

-

Alloc (Allyloxycarbonyl): Removed using palladium catalysis.

This orthogonality allows chemists to selectively unmask specific amine groups at different stages of a synthesis, enabling the construction of highly complex molecules with precision.[5]

Synthesis and Purification of Key Boc-Piperidine Carboxylic Acids

The most frequently utilized building blocks are the isomers of Boc-piperidine carboxylic acid, where the carboxylic acid group is positioned at the C3 (nipecotic acid) or C4 (isonipecotic acid) position. Chiral versions of these compounds are especially valuable.[13][14]

General Synthetic Protocol: N-Boc-piperidine-4-carboxylic acid

N-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid) is a cornerstone intermediate for a multitude of pharmaceutical targets.[9][14][15]

Methodology:

-

Dissolution: In a suitable reaction vessel, dissolve 4-piperidinecarboxylic acid (isonipecotic acid) in an aqueous solution of sodium hydroxide (1N) and t-butanol at 0°C.[16] A buffer solution of sodium carbonate and sodium bicarbonate can also be used.[9]

-

Addition of Boc Anhydride: While stirring vigorously, slowly add di-tert-butyl dicarbonate (Boc₂O), typically 1.1 equivalents, to the cooled solution over 30 minutes.[16]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Extraction): Concentrate the solution under reduced pressure to remove the t-butanol.[16] If necessary, perform an initial wash with a nonpolar solvent like ethyl ether to remove any unreacted Boc anhydride.[9]

-

Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 using a strong acid such as 3M HCl.[9] This protonates the carboxylate, causing the desired product to precipitate as a white solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Boc-piperidine-4-carboxylic acid.[16] If the product does not fully precipitate, it can be extracted from the acidified aqueous layer using ethyl acetate.[9]

Synthesis of Chiral Isomers: (R)- and (S)-Boc-Nipecotic Acid

(R)-Boc-Nipecotic Acid (also known as (R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid) is a crucial intermediate for pharmaceuticals targeting the central nervous system, including treatments for epilepsy and anxiety.[13][17] The synthesis is analogous to the isonipecotic acid procedure but starts with the corresponding enantiomerically pure piperidine-3-carboxylic acid.

Methodology:

-

Dissolution: Dissolve (R)-piperidine-3-carboxylic acid in a solvent mixture of tetrahydrofuran (THF) and water.[18]

-

Reagent Addition: Add sodium bicarbonate followed by di-tert-butyl dicarbonate.[18]

-

Reaction: Stir the mixture at room temperature overnight.[18]

-

Workup and Extraction: Dilute the reaction mixture with water and ether. Separate the layers and acidify the aqueous layer to pH 2 with concentrated HCl.[18]

-

Isolation: Extract the product from the acidified aqueous solution with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.[18]

Applications in Drug Discovery and Development

The rigid, saturated ring of the piperidine scaffold allows for precise three-dimensional orientation of substituents, making it an ideal framework for optimizing drug-receptor interactions. Boc-protected piperidine carboxylic acids serve as versatile starting points for elaborating this scaffold.

| Compound Name | Isomer | CAS Number | Key Applications |

| Boc-Isonipecotic Acid | 4-Carboxylic Acid | 84358-13-4 | Precursor for analgesics, antiarrhythmics, neurokinin receptor inhibitors, and dual inhibitors for oncology.[9][19] |

| (R)-Boc-Nipecotic Acid | (R)-3-Carboxylic Acid | 163438-09-3 | Synthesis of CNS-active agents (e.g., epilepsy, anxiety), chiral catalysts, and ligands for asymmetric synthesis.[13][17] |

| (S)-Boc-Nipecotic Acid | (S)-3-Carboxylic Acid | 52963-39-8 | Building block for chiral pharmaceuticals; often used in parallel with the (R)-enantiomer for structure-activity relationship studies. |

The carboxylic acid moiety provides a convenient handle for various coupling reactions, most commonly amide bond formation, to link the piperidine core to other fragments of a target molecule. The Boc-protected nitrogen ensures that the amine does not interfere with these transformations. Following successful coupling, the Boc group is removed to reveal the piperidine nitrogen, which can then be further functionalized or may be a key pharmacophoric feature itself.[15]

Caption: Role of Boc-piperidine carboxylic acids in a typical drug synthesis workflow.

Analytical and Quality Control Considerations

Ensuring the purity and identity of these intermediates is paramount for reproducible results and regulatory compliance.

-

Structural Verification: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure and molecular weight.[16][20]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for determining purity. Commercially available standards typically have a purity of >98%.[21]

Chiral Separation of Enantiomers

For chiral derivatives like (R)- and (S)-Boc-nipecotic acid, controlling the enantiomeric purity is critical, as the different enantiomers of a drug can have vastly different pharmacological activities or toxicities.

Chiral HPLC Methodology: A validated chiral HPLC method is essential for separating and quantifying the desired enantiomer from its undesired counterpart.[22][23]

-

Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. For example, a Chiralpak IA column (amylose-based) has shown excellent resolution for separating enantiomers of N-Boc-piperidine-3-carboxylic acid derivatives.[22][23]

-

Mobile Phase: A non-polar/polar mixture is typically used. A common mobile phase is a ratio of n-hexane and ethanol (e.g., 70:30 v/v), which provides optimal separation.[22][23]

-

Detection: UV detection is standard, with the wavelength selected based on the chromophore (e.g., 225 nm).[22][23]

-

Validation: The method must be validated according to ICH guidelines, establishing parameters like Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision.[22]

Conclusion

Boc-protected piperidine carboxylic acids are not merely chemical reagents; they are strategic enablers in the complex process of drug discovery. The Boc group provides robust, reliable protection that is easily and selectively removed, granting chemists precise control over synthetic pathways. The piperidine scaffold itself offers a proven foundation for developing drugs with favorable pharmacological profiles. A thorough understanding of the synthesis, handling, and analysis of these foundational building blocks is essential for any researcher, scientist, or drug development professional seeking to innovate and succeed in the pharmaceutical industry.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (R)-Boc-Nipecotic Acid: Comprehensive Overview and Applications. [Link]

-

YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link]

-

Oxford Academic. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Oxford Academic. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. [Link]

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 9. Page loading... [wap.guidechem.com]

- 10. youtube.com [youtube.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 17. chemimpex.com [chemimpex.com]

- 18. (R)-Boc-Nipecotic acid | 163438-09-3 [chemicalbook.com]

- 19. N-Boc-isonipecotic acid | 84358-13-4 | FB11142 | Biosynth [biosynth.com]

- 20. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

biological significance of the piperidine-3-carboxylic acid scaffold

An In-depth Technical Guide to the Biological Significance of the Piperidine-3-Carboxylic Acid Scaffold

Abstract

The piperidine-3-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive analysis of its biological significance, from its fundamental role as a γ-aminobutyric acid (GABA) analogue to its application in developing therapeutics for a wide spectrum of diseases, including neurological disorders, cancer, and metabolic conditions. We will explore the scaffold's inherent chemical properties, delve into critical structure-activity relationships (SAR), and present detailed experimental protocols relevant to the synthesis and evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

The Piperidine-3-Carboxylic Acid Core: A Structural Overview

The piperidine-3-carboxylic acid moiety, known systematically by its IUPAC name piperidine-3-carboxylic acid, is a six-membered heterocyclic amine featuring a carboxylic acid group at the C3 position.[4][5] Its fundamental structure (C₆H₁₁NO₂) provides a unique combination of features that are highly advantageous for drug design.

-

Structural Rigidity and Conformational Flexibility: The piperidine ring imparts a degree of rigidity, which helps in pre-organizing substituents for optimal interaction with biological targets. However, it still maintains conformational flexibility (chair and boat conformations), allowing it to adapt to the topology of various binding sites.[3]

-

Chirality: The C3 position is a stereocenter, meaning the scaffold can exist in different enantiomeric forms ((R) and (S)).[4] This chirality is often crucial for biological activity, as stereoisomers can exhibit vastly different potency, selectivity, and metabolic profiles.[6][7]

-

Physicochemical Properties: The presence of both a basic nitrogen atom and an acidic carboxylic acid group makes it a zwitterionic compound with moderate water solubility.[4] These functional groups serve as key handles for synthetic modification and as critical pharmacophoric features for interacting with biological targets through hydrogen bonding and ionic interactions.

The simplest and most well-known example is (RS)-piperidine-3-carboxylic acid, commonly known as nipecotic acid, a natural product that has been foundational to our understanding of this scaffold's potential.[5]

Foundational Pharmacology: Modulation of the GABAergic System

The initial and most profound lies in its interaction with the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), responsible for reducing neuronal excitability and maintaining the balance between excitation and inhibition.[8]

Nipecotic acid is a classic GABA analogue that functions as a potent inhibitor of GABA transporters (GATs).[9][10] By blocking the reuptake of GABA from the synaptic cleft back into neurons and glial cells, nipecotic acid effectively increases the concentration and prolongs the action of GABA at its receptors.[11][12][13] This enhancement of inhibitory neurotransmission is the mechanistic basis for the anticonvulsant and anxiolytic effects observed with derivatives of this scaffold.[8][12]

A prime clinical exemplar is Tiagabine , an antiepileptic drug. Tiagabine is a derivative of (R)-nipecotic acid, highlighting the importance of stereochemistry, and is designed to be a selective inhibitor of GAT-1.[12] Its success validates the therapeutic strategy of targeting GABA uptake and solidifies the piperidine-3-carboxylic acid scaffold as a key pharmacophore for CNS drug development.

Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake via GAT-1, which is blocked by piperidine-3-carboxylic acid derivatives.

Expanding Therapeutic Applications Beyond the CNS

While its roots are in neuroscience, the structural versatility of the piperidine-3-carboxylic acid scaffold has enabled its successful application across a diverse range of therapeutic areas.[1][2] Medicinal chemists have modified the core structure to target different biological pathways, leading to the discovery of potent agents for metabolic diseases, oncology, and inflammation.

| Therapeutic Area | Biological Target(s) | Example Application / Compound Class | Key References |

| Neurological Disorders | GABA Transporters (GATs) | Anticonvulsants (e.g., Tiagabine) | [12][13] |

| Acetylcholinesterase (AChE) | Multi-target agents for Alzheimer's Disease | [9][13][14] | |

| Metabolic Diseases | PPARα/γ | Dual agonists for Type 2 Diabetes | [15][16] |

| Oncology | Cathepsin K | Inhibitors for bone metastasis, osteoporosis | [17] |

| Senescence Induction Pathways | Antiproliferative agents for melanoma | [18] | |

| Cardiovascular | Platelet Receptors | Platelet aggregation inhibitors | [19] |

| Inflammation | Various | Anti-inflammatory agents | [20] |

Metabolic Disease: PPAR Agonists

Derivatives of piperidine-4-carboxylic acid (an isomer) and dehydropiperidine carboxylic acids have been developed as potent dual agonists of Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[15][16] These agents are of interest for treating type 2 diabetes by simultaneously addressing hyperglycemia (via PPARγ) and dyslipidemia (via PPARα).

Oncology: Cathepsin K Inhibition and Senescence Induction

In oncology, the scaffold has been utilized to create potent inhibitors of cathepsin K, an enzyme implicated in bone resorption and metastasis.[17] A recent study detailed novel piperidine-3-carboxamide derivatives with nanomolar inhibitory activity against cathepsin K, demonstrating potential for treating osteoporosis and bone-related cancers.[17] Furthermore, other N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, presenting a novel antiproliferative strategy.[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine-3-carboxylic acid derivatives can be finely tuned through synthetic modifications at several key positions. Understanding these SAR principles is crucial for rational drug design.

-

N1-Substitution: The piperidine nitrogen is a primary point for modification. Attaching alkyl or aralkyl groups can significantly impact potency and selectivity. For instance, in platelet aggregation inhibitors, lipophilic N1-substituents like a decyl group were found to be optimal.[19]

-

C3-Carboxamide Modification: The carboxylic acid at C3 is often converted to a carboxamide. This modification is critical for the activity of senescence-inducing antimelanoma agents and cathepsin K inhibitors.[17][18] The nature of the amide substituents (the R groups on the nitrogen) allows for extensive exploration of chemical space to optimize target engagement.

-

Ring Substitution and Isomers: The position of the carboxylic acid group is critical. For example, piperidine-4-carboxamide derivatives were found to be inactive as senescence inducers, whereas the piperidine-3-carboxamide isomers were potent, highlighting a strict regiochemical requirement.[18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-Piperidine-3-carboxylic acid hydrochloride [myskinrecipes.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. drugs.com [drugs.com]

- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Strategic Incorporation of 3-(Boc-amino)piperidine-3-carboxylic Acid for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug design, offering a powerful strategy to enhance peptide stability, receptor affinity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth technical overview and detailed protocols for the use of 3-(Boc-amino)piperidine-3-carboxylic acid, a unique α,α-disubstituted cyclic amino acid, in peptide synthesis. We will explore the structural benefits of this building block, address the synthetic challenges posed by its steric hindrance, and present optimized methodologies for its successful integration into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction: The Architectural Advantage of Conformational Constraint

Native peptides often suffer from therapeutic limitations due to their inherent flexibility, which leads to a significant entropic penalty upon binding to a target and susceptibility to proteolytic degradation.[2] Introducing rigid structural elements, such as cyclic amino acids, pre-organizes the peptide backbone into a more defined, bioactive conformation.[3][4] This "conformational locking" can dramatically improve binding affinity by minimizing the entropic cost of binding and enhance metabolic stability by sterically shielding peptide bonds from enzymatic cleavage.[2]

3-(Boc-amino)piperidine-3-carboxylic acid is a particularly valuable building block in this context. Its piperidine ring restricts the available Ramachandran space, inducing specific turns and secondary structures within the peptide chain. This forced geometry can be exploited to mimic the native structure of protein binding sites, leading to highly potent and selective therapeutic candidates.[1]

The Challenge: Overcoming Steric Hindrance

The primary challenge in utilizing 3-(Boc-amino)piperidine-3-carboxylic acid lies in its structure. As an α,α-disubstituted amino acid, both the α-amino and α-carboxyl groups are attached to a sterically demanding quaternary carbon. This bulkiness significantly slows down the kinetics of peptide bond formation, rendering standard coupling conditions inefficient.[5] Failure to achieve complete coupling results in deletion sequences, which are difficult to separate from the target peptide and compromise the overall yield and purity.

Therefore, the successful incorporation of this residue requires a strategic selection of highly potent activating reagents and optimized reaction conditions to drive the coupling reaction to completion.[6]

Core Synthetic Workflow: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The tert-butyloxycarbonyl (Boc) protection strategy is well-suited for the incorporation of sterically hindered residues. The cyclical workflow involves the stepwise addition of N-terminally Boc-protected amino acids to a growing peptide chain anchored on a solid support.[7]

Below is a diagram illustrating the fundamental cycle for incorporating 3-(Boc-amino)piperidine-3-carboxylic acid.

Caption: Core workflow for SPPS using Boc-strategy.

Experimental Protocols

Materials and Reagents

-

Resin: Merrifield or PAM resin suitable for Boc-SPPS.

-

Amino Acids: N-α-Boc-protected amino acids. 3-(Boc-amino)piperidine-3-carboxylic acid may require a custom synthesis or specialized supplier.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), N-Methyl-2-pyrrolidone (NMP, optional).

-

Coupling Reagents: HATU, HBTU, or PyBOP.

-

Bases: N,N-Diisopropylethylamine (DIEA), Triethylamine (TEA).

-

Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM.[7]

-

Neutralization Solution: 10% DIEA in DCM.

-

Washing Solution: DMF, DCM, IPA.

-

Monitoring: Ninhydrin (Kaiser) test kit.

Protocol 1: Coupling of 3-(Boc-amino)piperidine-3-carboxylic Acid

This protocol outlines a robust coupling procedure designed to overcome steric hindrance. A double coupling strategy is often recommended to ensure maximum efficiency.

-

Resin Preparation: a. Ensure the peptide-resin has a free N-terminal amine (confirmed by a positive ninhydrin test). b. Swell the resin in DMF for at least 30 minutes.[8]

-

Amino Acid Activation (Pre-activation): a. In a separate vessel, dissolve 3-(Boc-amino)piperidine-3-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[6] b. Add DIEA (8 equivalents) to the activation mixture. c. Allow the pre-activation to proceed for 2-5 minutes. The solution will typically change color.

-

First Coupling Reaction: a. Add the activated amino acid solution to the reaction vessel containing the resin. b. Agitate the mixture at room temperature for 2-4 hours. The extended reaction time is critical for sterically hindered residues.[6] c. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Reaction Monitoring and Second Coupling: a. Perform a ninhydrin (Kaiser) test to check for completion.[9] A positive result (blue beads) indicates incomplete coupling. b. If the test is positive, repeat steps 2 and 3 for a second coupling. A negative result (yellow/colorless beads) indicates the reaction is complete.

-

Capping (Optional but Recommended): a. If residual unreacted amines remain after double coupling, cap them to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[8] c. Wash the resin with DMF (3x).

Protocol 2: Standard Boc Deprotection

The removal of the Boc group liberates the N-terminal amine for the next coupling cycle.

-

Pre-wash: Wash the peptide-resin with DCM (2x).

-

Deprotection: Add a solution of 50% TFA in DCM to the resin. Perform a short (2-5 minute) wash, followed by a longer (20-30 minute) reaction with fresh solution.[10]

-

Washing: Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[10]

-

Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (2x). This step is crucial to neutralize the trifluoroacetate salt before the next coupling.[10]

-

Final Wash: Wash the resin with DMF (3x) to prepare for the next coupling cycle.

Data Summary and Reagent Selection

The choice of coupling reagent is the most critical parameter for successfully incorporating sterically hindered amino acids. The table below compares common reagents.

| Coupling Reagent | Activating Species | Relative Reactivity | Recommended Use for 3-Api(Boc)-OH | Reference |

| DCC/DIC | O-acylisourea | Low-Moderate | Not Recommended | [6] |

| HBTU/PyBOP | OBt ester | High | Good, may require double coupling or extended time | [5][11] |

| HCTU | O-6-ClBt ester | Very High | Excellent, more reactive than HBTU | [6][11] |

| HATU/PyAOP | OAt ester | Highest | Highly Recommended, most effective | [5][11] |

| COMU | Oxyma ester | Very High | Excellent alternative to aminium/phosphonium salts | [11] |

Key Insight: Aminium/uronium salts like HATU are significantly more effective than standard carbodiimides because they form highly reactive OAt-esters that can overcome the steric barrier presented by the α,α-disubstituted piperidine ring.[5][11]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Ninhydrin Test) | 1. Insufficient reagent potency.2. Short reaction time.3. Poor resin solvation. | 1. Switch to a more potent coupling reagent like HATU.[6]2. Increase coupling time to 4+ hours or perform overnight.[6]3. Use NMP instead of or mixed with DMF for better solvation.[6] |

| Peptide Aggregation | Interchain hydrogen bonding, especially in difficult sequences. | 1. Incorporate backbone-disrupting elements like pseudoprolines.2. Perform synthesis at a slightly elevated temperature (with caution to avoid racemization). |

| Side Reactions during Cleavage | Re-attachment of protecting group cations to sensitive residues (e.g., Trp). | Use a cleavage cocktail containing appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol).[9] |

Conclusion and Future Applications

3-(Boc-amino)piperidine-3-carboxylic acid is a powerful tool for peptide chemists aiming to design next-generation therapeutics. While its incorporation requires careful optimization to overcome significant steric challenges, the payoff is access to peptides with enhanced structural definition, stability, and biological activity. The protocols outlined in this guide, particularly the use of high-potency coupling reagents like HATU and extended reaction times, provide a reliable framework for success. Future applications will likely see this and similar constrained building blocks used to create novel peptide-based drugs, from enzyme inhibitors to protein-protein interaction modulators, with superior oral bioavailability and in-vivo efficacy.

References

- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (2025). Benchchem.

-

Peptide Synthesis. (2024). Chemistry LibreTexts. Available at: [Link]

- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). Benchchem.

- Understanding Boc protection and deprotection in peptide synthesis. (2025). Benchchem.

- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (2025). Benchchem.

- The Architecture of Stability: A Technical Guide to Constrained Amino Acids in Peptide Design. (2025). Benchchem.

- Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.

-

Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. (2000). ACS Publications. Available at: [Link]

-

Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (n.d.). ProQuest. Available at: [Link]

Sources

- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 2. benchchem.com [benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

Application Note: A Robust Protocol for Amide Coupling with 3-(Boc-amino)piperidine-3-carboxylic Acid

Introduction: Navigating the Challenges of Sterically Hindered Scaffolds

In the landscape of modern drug discovery, the use of complex, three-dimensional scaffolds is paramount for achieving high target affinity and selectivity. 3-(Boc-amino)piperidine-3-carboxylic acid is a valuable building block that introduces a constrained, gem-disubstituted piperidine motif into lead compounds. However, the very feature that makes this reagent attractive—its steric bulk—also presents a significant synthetic challenge. The carboxylic acid is attached to a tertiary carbon, which is also shared by a bulky Boc-protected amine, creating substantial steric hindrance around the reaction center.[1] This congestion can dramatically slow down or completely stall standard amide coupling reactions, leading to low yields and the formation of side products.[1][2][3]

This application note provides a detailed, optimized protocol for the successful amide coupling of 3-(Boc-amino)piperidine-3-carboxylic acid with primary and secondary amines. We will delve into the rationale for reagent selection, provide a step-by-step workflow, and offer a comprehensive troubleshooting guide to empower researchers to overcome the challenges associated with this sterically demanding substrate.

The Strategic Choice of Reagents: Overcoming Steric Hindrance

Standard amide coupling conditions, such as those using carbodiimides like EDC, often fail with highly hindered substrates due to the instability of the O-acylisourea intermediate and its slow reaction with the incoming amine.[4] To overcome this, a more potent activation strategy is required.

Recommended Coupling Reagent: HATU

We strongly recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . HATU is a uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters.[5][6] This activation is highly efficient, and the resulting ester is more reactive than its HOBt-based counterpart, making it ideal for coupling with sterically hindered partners.[5][7] The reaction mechanism is thought to proceed through a stabilized transition state, further accelerating the coupling process.[5]

Recommended Base: DIPEA (Hünig's Base)